![molecular formula C26H20FN3O6 B2599868 N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-56-2](/img/no-structure.png)
N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20FN3O6 and its molecular weight is 489.459. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radioligand Imaging
Compounds within the structural family of pyrazolo[1,5-a]pyrimidines, including fluorinated analogs, have been highlighted for their application in radioligand imaging, particularly positron emission tomography (PET). These compounds, due to their selective ligand properties for the translocator protein (18 kDa), enable the in vivo imaging of neuroinflammatory processes. This application is critical for diagnosing and monitoring neurodegenerative diseases, providing a non-invasive method to study disease progression and response to therapy (Dollé et al., 2008), (Damont et al., 2015).
Anti-inflammatory and Anticancer Applications
Another area of interest is the synthesis of acetamide derivatives with anti-inflammatory and anticancer activities. Studies have shown that certain N-substituted acetamide derivatives exhibit significant anti-inflammatory activity, which could be beneficial in developing new therapeutic agents for inflammation-related diseases (Sunder & Maleraju, 2013). Additionally, the synthesis of certain acetamide derivatives has been explored for cytotoxic activities against cancer cell lines, suggesting their potential as anticancer agents (Al-Sanea et al., 2020).
Novel Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds incorporating acetamide groups, including those with benzothiazoline and pyrimidine structures, suggests a broad interest in exploring these molecules for various biological activities. These activities range from antimicrobial to anticancer properties, underscoring the versatility of such compounds in medicinal chemistry (Hammam et al., 2005).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,4-dimethoxyaniline with 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride in the presence of a base, followed by acetylation of the resulting amine with acetic anhydride and a base.", "Starting Materials": [ "2,4-dimethoxyaniline", "3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride", "Base", "Acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxyaniline with 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride in the presence of a base to form the corresponding amide intermediate.", "Step 2: Acetylation of the amine intermediate with acetic anhydride and a base to form the final product, N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
CAS-Nummer |
877657-56-2 |
Produktname |
N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Molekularformel |
C26H20FN3O6 |
Molekulargewicht |
489.459 |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H20FN3O6/c1-34-17-11-12-19(21(13-17)35-2)28-22(31)14-29-23-18-5-3-4-6-20(18)36-24(23)25(32)30(26(29)33)16-9-7-15(27)8-10-16/h3-13H,14H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
SWODURYXYSWUOK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxybenzamide](/img/structure/B2599785.png)
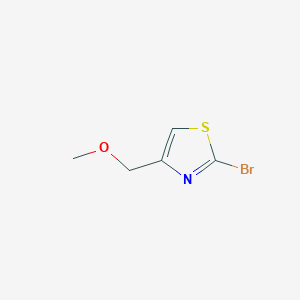
![Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate](/img/structure/B2599790.png)

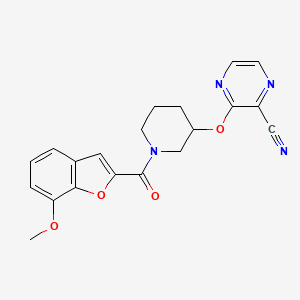
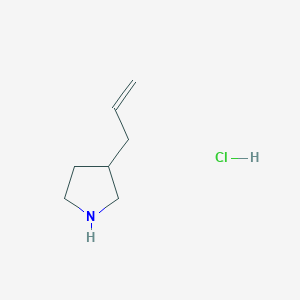

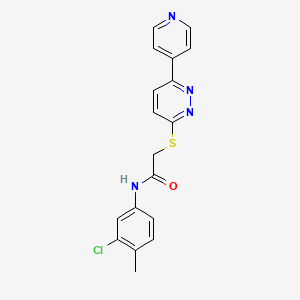
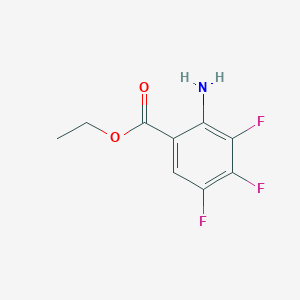
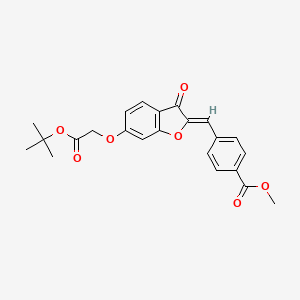



![N-((1R,3s)-adamantan-1-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2599806.png)